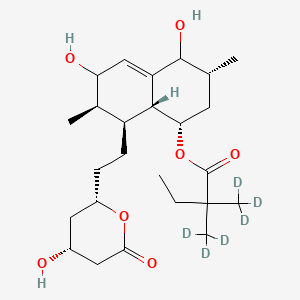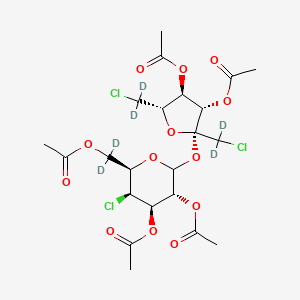
Cyanoacetylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanoacetylindole is a nitrogen-heterocyclic compound derived from indole, a significant nitrogen-based heterocycle. Indole-based compounds have garnered attention due to their biological and pharmaceutical activities. This compound is easily obtained from the reaction of indoles and cyanoacetic acid . It serves as a versatile starting material for constructing various molecules containing indole moieties in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyanoacetylindole can be synthesized through the reaction of indoles with cyanoacetic acid . One-pot reactions involving this compound, aromatic aldehydes, and other reagents in the presence of catalysts like melamine hexakis(methylene)hexakis(phosphonic acid) have been reported . For instance, the preparation of (3′-indolyl)pyrazolo[3,4-b]pyridines involves a one-pot reaction between this compound, 3-methyl-1-phenyl-1 H-pyrazol-5-amine, and an aromatic aldehyde .
Industrial Production Methods: Industrial production methods for this compound typically involve the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . Solvent-free reactions and stirring without solvent at elevated temperatures are common approaches .
Análisis De Reacciones Químicas
Types of Reactions: Cyanoacetylindole undergoes various chemical reactions, including oxidation, reduction, and substitution . It is commonly used in multi-component reactions to synthesize heterocyclic compounds such as pyranes, pyridines, dihydropyridines, pyrimidines, and more .
Common Reagents and Conditions: Reagents like stannous chloride in DMF, ammonium acetate, and aromatic aldehydes are frequently used in reactions involving this compound . Reaction conditions often include elevated temperatures and the presence of catalysts .
Major Products: Major products formed from reactions involving this compound include functionalized indole-3-yl pyridines, pyrazolopyridines, pyrazolopyrimidines, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
Cyanoacetylindole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of cyanoacetylindole involves its interaction with molecular targets and pathways in biological systems. For example, it can act as a fluorescent probe when reacted with specific aldehydes in the presence of catalysts . The compound’s effects are mediated through its ability to form various heterocyclic structures that interact with biological molecules .
Comparación Con Compuestos Similares
- Cyanoacetamide derivatives
- N-cyanoacetamides
- Spiro indole derivatives
Comparison: Cyanoacetylindole is unique due to its versatile reactivity and ability to form a wide range of heterocyclic compounds . Compared to similar compounds, it offers distinct advantages in multi-component reactions and the synthesis of biologically active molecules .
Propiedades
Fórmula molecular |
C11H8N2O |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
3-(1H-indol-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C11H8N2O/c12-6-5-11(14)10-7-8-3-1-2-4-9(8)13-10/h1-4,7,13H,5H2 |
Clave InChI |
LQEUUJZMVCLJKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N2)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-Bromo-3,3'-bis(hexylthio)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13842344.png)
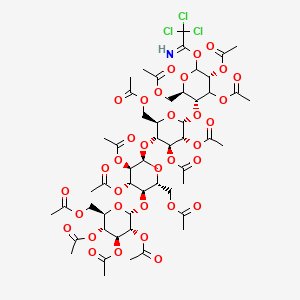
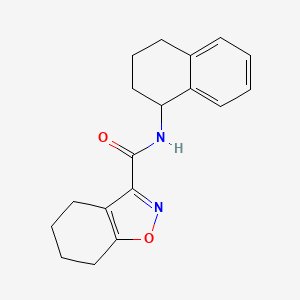
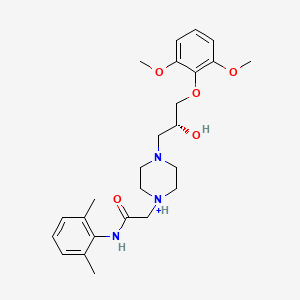
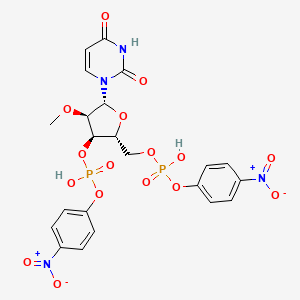
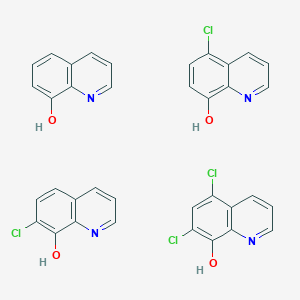
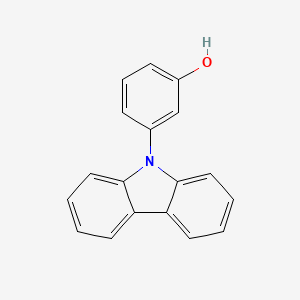
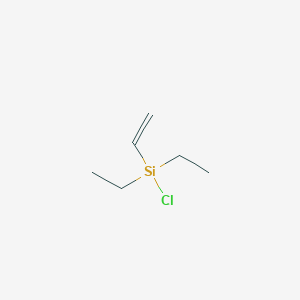

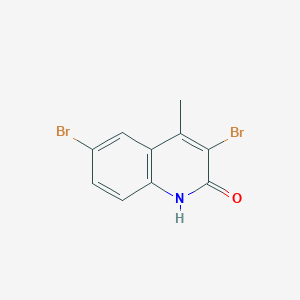
![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)
